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molecular formula C10H11BrO B8295354 6-Bromo-1-indanylmethanol

6-Bromo-1-indanylmethanol

Cat. No. B8295354
M. Wt: 227.10 g/mol
InChI Key: TVBDOIGBKMFAEW-UHFFFAOYSA-N
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Patent
US06352988B2

Procedure details

To a solution of 6-bromo-1-indanylmethanol (20 g) in N-methyl-2-pyrrolidone (NMP) (380 ml) was added CuCN (79 g). The mixture was heated at 160° C. for 6 hours. After cooling to 80-90° C. the mixture was poured into an aqueous solution (500 ml) of NaCN (4g). After stirring for 20 minutes excess CuCN was filtered off. Ethyl acetate (300 ml) was added and the organic phase was separated and worked-up. The remaining oil was dissolved in diethyl ether (300 ml) and washed with saturated brine (2×100 ml). The organic phase was separated and worked-up according to the general procedure leaving 14.6 g of crude title compound 2a as a visceous oil. Column chromatography on silica gel (eluent:ethylacetat/heptane 6:4) afforded pure 2a (8.7 g) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[CH2:11][OH:12])=[CH:4][CH:3]=1.[C:13]([Cu])#[N:14].[C-]#N.[Na+]>CN1CCCC1=O>[C:13]([C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[CH2:11][OH:12])=[CH:4][CH:3]=1)#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)CO
Name
CuCN
Quantity
79 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
380 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 80-90° C. the mixture
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 ml) was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oil was dissolved in diethyl ether (300 ml)
WASH
Type
WASH
Details
washed with saturated brine (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
leaving 14.6 g of crude title compound 2a as a visceous oil

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2CCC(C2=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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